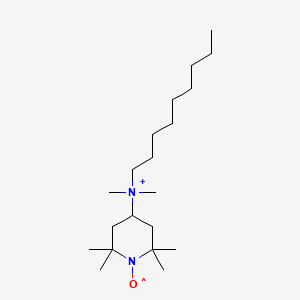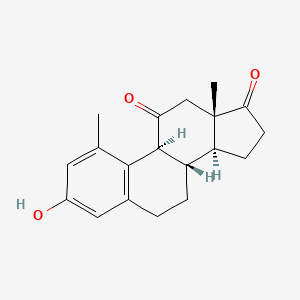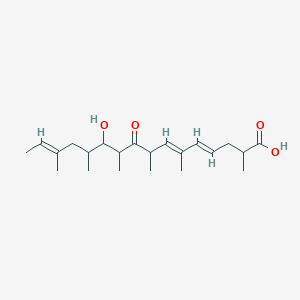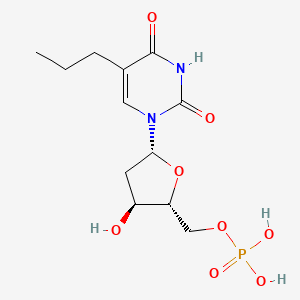![molecular formula C18H16O2 B1238501 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol CAS No. 41744-26-7](/img/structure/B1238501.png)
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol is a naturally occurring benzofuran neolignan isolated from the leaves of Piper rivinoides Kunth, a plant belonging to the Piperaceae family . This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol typically involves a Horner-Emmons type condensation reaction as a key step . One efficient method includes the use of [3,3]-sigmatropic rearrangement to create substituted 2-arylbenzofurans . Another approach involves a one-pot synthesis via palladium-catalyzed enolate arylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient catalytic processes makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Mechanism of Action
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol exerts its effects primarily through the inhibition of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 . Molecular docking studies suggest that π-π stacking interactions involving specific residues in these enzymes are crucial for stabilizing the interactions of this compound with the active sites .
Comparison with Similar Compounds
Eupomatenoid 5: Another benzofuran neolignan with similar biological activities.
Conocarpan: A related neolignan with potent inhibitory effects on CYP1A enzymes.
Uniqueness: 4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds like Eupomatenoid 5 and Conocarpan share some properties, this compound’s specific interactions with cytochrome P450 enzymes and its broad spectrum of biological activities set it apart .
Properties
CAS No. |
41744-26-7 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C18H16O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-11,19H,1-2H3/b4-3+ |
InChI Key |
KNFUWJAIDVAYOV-ONEGZZNKSA-N |
SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC=C(C=C3)O |
Synonyms |
eupomatenoid 6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)




